molecular formula C22H21NO3S B14023915 4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide CAS No. 14370-78-6

4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide

Cat. No.: B14023915
CAS No.: 14370-78-6
M. Wt: 379.5 g/mol
InChI Key: RPPKTYNSIJSGIM-UHFFFAOYSA-N
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Description

4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(1-oxo-1-phenylpropan-2-yl)-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide: Known for its stability and reactivity.

    N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and stability.

    4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylmethanesulfonamide: Contains a methanesulfonamide group instead of a benzenesulfonamide group, which can influence its chemical properties.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a methyl group and a benzenesulfonamide group. These features contribute to its distinct reactivity and stability, making it valuable in various scientific research applications.

Properties

CAS No.

14370-78-6

Molecular Formula

C22H21NO3S

Molecular Weight

379.5 g/mol

IUPAC Name

4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C22H21NO3S/c1-17-13-15-21(16-14-17)27(25,26)23(20-11-7-4-8-12-20)18(2)22(24)19-9-5-3-6-10-19/h3-16,18H,1-2H3

InChI Key

RPPKTYNSIJSGIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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